molecular formula C18H14BrN3O B12180450 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide

Katalognummer: B12180450
Molekulargewicht: 368.2 g/mol
InChI-Schlüssel: IGAMVHWPQSFNBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features two indole moieties connected via an acetamide linkage, with one of the indole rings substituted with a bromine atom at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Indole-1-yl Acetamide: The brominated indole is then reacted with chloroacetyl chloride to form 2-(4-bromo-1H-indol-1-yl)acetamide.

    Coupling with Another Indole: Finally, the 2-(4-bromo-1H-indol-1-yl)acetamide is coupled with another indole molecule in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the indole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The indole moieties can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent and a base.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 4-position of the indole ring.

    Oxidation and Reduction Reactions: Products include various oxidation states of the indole moieties.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and oncological diseases.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a probe to study the mechanisms of action of indole-based compounds in biological systems.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indole moieties play crucial roles in binding to these targets, leading to modulation of their activity. The compound can influence various signaling pathways, resulting in its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Lacks the bromine substitution, which may result in different biological activity.

    2-(4-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-(4-methyl-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Contains a methyl group instead of bromine, affecting its chemical and biological behavior.

Uniqueness

The presence of the bromine atom at the 4-position of the indole ring in 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can enhance its binding affinity to certain molecular targets and influence its overall pharmacological profile.

Eigenschaften

Molekularformel

C18H14BrN3O

Molekulargewicht

368.2 g/mol

IUPAC-Name

2-(4-bromoindol-1-yl)-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C18H14BrN3O/c19-15-2-1-3-17-14(15)7-9-22(17)11-18(23)21-13-5-4-12-6-8-20-16(12)10-13/h1-10,20H,11H2,(H,21,23)

InChI-Schlüssel

IGAMVHWPQSFNBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN2CC(=O)NC3=CC4=C(C=C3)C=CN4)C(=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.